molecular formula C8H10BNO4 B8773220 (2,4-Dimethyl-5-nitrophenyl)boronic acid

(2,4-Dimethyl-5-nitrophenyl)boronic acid

Cat. No.: B8773220
M. Wt: 194.98 g/mol
InChI Key: FISYZOFQHPVGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dimethyl-5-nitrophenyl)boronic acid (CAS: 319474-09-4) is an aromatic boronic acid derivative characterized by a nitro group at the 5-position and methyl groups at the 2- and 4-positions of the phenyl ring. Boronic acids are widely utilized in medicinal chemistry, materials science, and molecular recognition due to their reversible binding with diols, low toxicity, and stability in aqueous environments . The nitro group in this compound introduces electron-withdrawing effects, which may enhance acidity and influence binding kinetics with biological targets or diols . Methyl substituents likely improve lipophilicity, affecting solubility and cellular uptake .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(2,4-dimethyl-5-nitrophenyl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

FISYZOFQHPVGJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)[N+](=O)[O-])(O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Acidity and Binding Affinity

The acidity of boronic acids is critical for diol-binding efficiency. Fluorinated analogs, such as 2,4-difluoro-5-methylphenylboronic acid (2,4-F-5-Me-PBA), exhibit increased acidity (lower pKa) due to fluorine’s electronegativity, enhancing diol-binding constants compared to non-fluorinated analogs . For example, (2-(Aminomethyl)-5-nitrophenyl)boronic acid (CAS: 1217500-83-8) has a nitro group but an amino-methyl substituent, which may partially counteract electron withdrawal, resulting in higher pKa than the dimethyl-nitro analog .

Table 1: Acidity and Binding Properties of Selected Boronic Acids

Compound Substituents pKa (Estimated) Diol-Binding Constant (M⁻¹)
(2,4-Dimethyl-5-nitrophenyl)BA 2,4-Me; 5-NO₂ ~7.5* Not reported
2,4-F-5-Me-PBA 2,4-F; 5-Me ~6.8 1.2 × 10³
(3-Methyl-5-nitrophenyl)BA 3-Me; 5-NO₂ ~8.0 Not reported
Phenylboronic acid None ~8.8 1.0 × 10²

*Estimated based on substituent effects.

Table 2: Antiproliferative Activity and Solubility

Compound Cell Line IC₅₀ (μM) Solubility (RPMI)
6-Hydroxynaphthalen-2-yl BA 4T1 (breast) 0.1969 High
Phenanthren-9-yl BA 4T1 (breast) 0.2251 Moderate
(2,4-Dimethyl-5-nitrophenyl)BA Not tested Low*
Pyren-1-yl BA 4T1 (breast) Precipitates Very low

*Predicted based on methyl substituents.

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